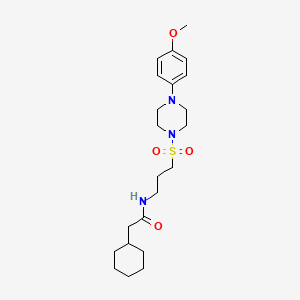
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, also known as JNJ-40411813, is a novel compound that has been developed for potential use in the treatment of various psychiatric and neurological disorders.
Applications De Recherche Scientifique
Diagnostic Applications in Oncology
One significant research application of compounds related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is in the field of oncology, particularly as potential positron emission tomography (PET) radiotracers. The analogues of the σ receptor ligand PB28, which share structural similarities with this compound, have been explored for their diagnostic capabilities in oncology. The modifications to reduce lipophilicity aimed at improving bioavailability and tumor cell entry, making these compounds candidates for imaging cancer cells in vivo through PET scans. Although specific derivatives like (-)-(S)-9 showed minimal antiproliferative activity, their selectivity and lipophilicity characteristics suggest potential for tumor imaging applications (Abate et al., 2011).
Alzheimer's Disease Research
Another important application is in Alzheimer's disease research. A series of multifunctional amides, including compounds structurally related to this compound, were synthesized and evaluated for their enzyme inhibitory potentials. These compounds showed moderate enzyme inhibition against acetyl and butyrylcholinesterase enzymes, which are therapeutic targets in Alzheimer's disease. Their mild cytotoxicity and the potential for improvement based on chemoinformatic properties and molecular docking simulations highlight their relevance in developing new therapeutic agents for Alzheimer's disease (Hassan et al., 2018).
Antimicrobial Applications
Compounds structurally related to this compound have also found applications in antimicrobial studies. For instance, pyridine derivatives have been prepared and evaluated for their antimicrobial activity. These derivatives, through their structural modifications and interactions with microbial targets, have shown significant antibacterial activity, underlining their potential in addressing antibiotic resistance and developing new antimicrobial agents (Patel & Agravat, 2009).
Receptor Binding and Drug Development
Explorations into the receptor binding affinities of analogues of this compound have provided insights valuable for drug development. Studies focusing on the sigma-2 receptor, a target implicated in various neurological and psychiatric conditions, have used these compounds as templates. By examining the importance of the piperazine N-atoms for sigma-2 receptor affinity and activity, researchers have identified key structural elements that could inform the development of more effective sigma-2 receptor agonists or antagonists (Berardi et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Mode of Action
The compound interacts with AChE and BChE by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to an increase in its levels . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic pathway. The increased levels of acetylcholine enhance cholinergic transmission, improving cognitive functions . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where there is a decrease in cholinergic transmission .
Result of Action
The primary molecular effect of the compound’s action is the increased level of acetylcholine due to the inhibition of AChE and BChE . At the cellular level, this can lead to enhanced cholinergic transmission, which can improve cognitive functions . This makes the compound potentially useful in the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
2-cyclohexyl-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4S/c1-29-21-10-8-20(9-11-21)24-13-15-25(16-14-24)30(27,28)17-5-12-23-22(26)18-19-6-3-2-4-7-19/h8-11,19H,2-7,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZONMZTZNXEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

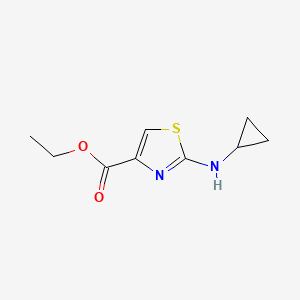
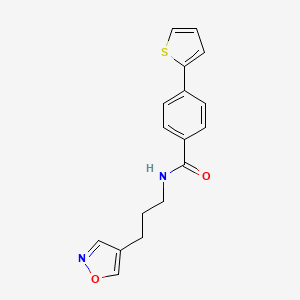


![N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2757808.png)
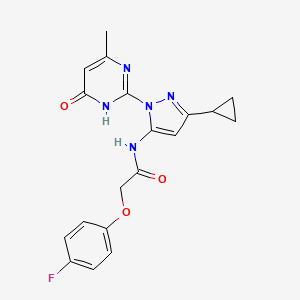

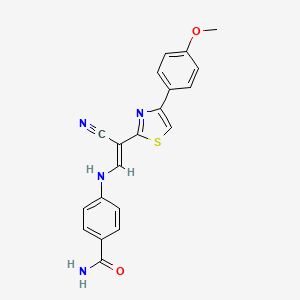
![4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2757816.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2757818.png)
![3-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2757819.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2757820.png)
![2-[(Oxan-2-yl)methoxy]pyridine](/img/structure/B2757821.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2757822.png)